molecular formula C6H4ClN3 B3037659 2-Amino-6-chloroisonicotinonitrile CAS No. 52413-76-0

2-Amino-6-chloroisonicotinonitrile

Cat. No.: B3037659
CAS No.: 52413-76-0
M. Wt: 153.57 g/mol
InChI Key: VHIXEMVONDUEDP-UHFFFAOYSA-N
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Description

2-Amino-6-chloroisonicotinonitrile is an organic compound with the molecular formula C6H4ClN3. It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloroisonicotinonitrile typically involves the chlorination of 2-aminoisonicotinonitrile. One common method includes the reaction of 2-aminoisonicotinonitrile with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloroisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-6-alkylaminopyridines or 2-amino-6-thiopyridines.

    Oxidation Reactions: Products include 2-nitro-6-chloroisonicotinonitrile or 2-nitroso-6-chloroisonicotinonitrile.

    Reduction Reactions: Products include 2-amino-6-chloroisonicotinamines.

Scientific Research Applications

2-Amino-6-chloroisonicotinonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Amino-6-chloropyridine
  • 2-Amino-6-chloronicotinonitrile
  • 2-Amino-6-chlorobenzonitrile

Comparison: 2-Amino-6-chloroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-amino-6-chloropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXEMVONDUEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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